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Compound of Interest

Compound Name: SPA107

Cat. No.: B15608873

A detailed examination of the dual-targeting fusion protein DSP107 against other CD47 and 4-
1BB targeting agents, providing insights for researchers and drug development professionals.

In the rapidly evolving landscape of cancer immunotherapy, molecules that can simultaneously
modulate both the innate and adaptive immune systems are of high interest. DSP107, a first-in-
class bifunctional fusion protein, embodies this approach by targeting two critical immune
checkpoints: CD47 and 4-1BB (CD137). This guide provides a comparative analysis of
DSP107 with its functional analogs—other therapeutic agents targeting the CD47/SIRPa axis
or the 4-1BB costimulatory pathway. This objective comparison is supported by available
preclinical and clinical data to aid researchers, scientists, and drug development professionals
in their understanding of these novel immunotherapies.

Mechanism of Action: A Dual-Pronged Attack on
Cancer

DSP107 is a fusion protein composed of the extracellular domain of human SIRPa linked to the
extracellular domain of the human 4-1BB ligand (4-1BBL)[1][2]. This unique structure allows it
to engage with two distinct targets on different immune cells.

« Inhibition of the "Don't Eat Me" Signal: The SIRPa component of DSP107 binds to CD47, a
protein often overexpressed on the surface of cancer cells[3][4][5]. The interaction between
CD47 on tumor cells and SIRPa on macrophages sends a "don't eat me" signal, preventing
the phagocytosis of malignant cells. By blocking this interaction, DSP107 unleashes the
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phagocytic potential of macrophages, enabling them to engulf and destroy cancer cells[1][6]

[71.

o Costimulation of T-cells: The 4-1BBL component of DSP107 binds to the 4-1BB receptor,
which is expressed on activated T-cells and Natural Killer (NK) cells[8][9]. Engagement of 4-
1BB delivers a potent costimulatory signal that enhances the proliferation, survival, and
cytotoxic activity of these immune effector cells, leading to a more robust and sustained anti-
tumor response[1][7][10]. A key feature of DSP107 is that the 4-1BB activation is conditional
upon the binding of the SIRPa moiety to CD47 on the tumor cell surface, thereby localizing
the T-cell activation to the tumor microenvironment and potentially reducing systemic
toxicity[1][7][11].

This dual mechanism of activating both innate (macrophages) and adaptive (T-cells) immunity
at the tumor site represents a promising strategy in cancer therapy[1][6].

Comparative Performance Data

To provide a clear comparison, the following tables summarize the available quantitative data
for DSP107 and its functional analogs. It is important to note that this data is compiled from
various sources and direct head-to-head studies are limited.

Table 1: Binding Affinity and In Vitro Efficacy
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In Vitro Efficacy

Molecule Target(s) Binding Affinity (Kd) o
Highlights
- Significantly
increases
macrophage-mediated
phagocytosis of tumor
High affinity for human  cells. - Augments T-
CDA47 and 4-1BB cell cytotoxicity in an
DSP107 CDA47 and 4-1BB (specific Kd not effector-to-target ratio-
consistently reported) dependent manner.
[1][6][12] [13][14][15] - Reduces
tumor cell numbers by
up to 85% in co-
culture with rituximab.
[13][14][15]
] o » - Blocks the "don't eat
High affinity (specific )
_ _ me" signal to enhance
Magrolimab CD47 Kd not publicly )
] phagocytosis by
available)[16]
macrophages.[17]
- Potent agonist of 4-
Urelumab 4-1BB ~16.6 - 22 nM[8] 1BB, leading to T-cell
activation.
- Milder agonist of 4-
Utomilumab 4-1BB ~69 - 71.2 nM[8] 1BB compared to

urelumab.[18]

Table 2: Clinical Trial Efficacy and Safety Overview
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Molecule

Indication(s)

Objective Response
Rate (ORR)

Key Safety Findings

DSP107 (in combo

with Atezolizumab)

Advanced Solid
Tumors (MSS-CRC)

57% Disease Control
Rate (DCR) in highest
dose cohort.[19] Deep
and durable
responses in MSS-
CRC patients.[19]

Generally well-
tolerated. No dose-
limiting toxicities
(DLTs) or significant
hematological
toxicities reported in
Phase 1.[19][20] Does
not bind to red blood
cells.[21]

Magrolimab (in combo

with Azacitidine)

Higher-Risk
Myelodysplastic
Syndromes (MDS)

33% Complete
Response (CR) in
Phase 1b.[9] ORR of
75%.[17]

Higher risk of death in
combination arms in
some Phase 3 trials.
[4] Anemia is a
common on-target

toxicity.[9]

Advanced Solid

Limited monotherapy
efficacy at safe doses.
ORR of 49% in

Dose-limiting

hepatotoxicity is a

Urelumab combination with major concern at
Tumors ) ] )
nivolumab in higher doses (=1
treatment-naive mg/kg).[23][24]
melanoma.[10][22]
Limited single-agent
) o Favorable safety
Advanced Solid activity. ORR of 21.2% ] ]
) ) ) o ) profile with generally
Utomilumab Tumors, Non-Hodgkin  in combination with

Lymphoma (NHL)

rituximab in NHL.[25]
[26]

mild adverse events.
[20][25][26]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication

and validation of findings.
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Macrophage Phagocytosis Assay

This protocol outlines a common method to assess the ability of a therapeutic agent to
enhance the phagocytosis of cancer cells by macrophages.
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Label Tumor Cells
(e.g., with a fluorescent dye)

Prepare Macrophages
(e.g., from PBMCs)

Co-culture Macrophages
and Tumor Cells

Add DSP107 or
Analog

Incubate (1-4 hours)

Wash to remove
non-phagocytosed cells

Analyze by Flow Cytometry
or Fluorescence Microscopy

Click to download full resolution via product page

Detailed Protocol:
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e Macrophage Preparation:

o Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using
density gradient centrifugation (e.g., Ficoll-Paque).

o Culture PBMCs in macrophage differentiation medium (e.g., RPMI-1640 supplemented
with 10% FBS and M-CSF) for 5-7 days to generate monocyte-derived macrophages.

o Adherent macrophages are then harvested for the assay.
e Tumor Cell Labeling:
o Culture the target cancer cell line (e.g., a CD47-positive cell line).

o Label the tumor cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye that
fluoresces in the acidic environment of the phagosome) according to the manufacturer's
instructions.

o Wash the cells to remove excess dye.

e Phagocytosis Assay:

o

Plate the macrophages in a multi-well plate.

o Add the fluorescently labeled tumor cells to the macrophages at a specific effector-to-
target ratio (e.g., 1:2).

o Add DSP107 or the analog compound at various concentrations. Include an isotype
control or vehicle as a negative control.

o Incubate the co-culture for a defined period (typically 1-4 hours) at 37°C.
o Gently wash the wells to remove non-phagocytosed tumor cells.

o Harvest the macrophages and analyze by flow cytometry. The percentage of fluorescent
macrophages indicates the level of phagocytosis. Alternatively, visualize and quantify
phagocytosis using fluorescence microscopy.
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T-Cell Activation Assay

This protocol describes a method to measure the activation of T-cells in response to treatment
with a 4-1BB agonist.
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Isolate T-Cells
(e.g., from PBMCs)

Sub-optimal T-Cell Stimulation
(e.g., with anti-CD3)
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Analog
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Stain for Activation Markers
(e.g., CD25, CD69)
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e T-Cell Isolation:

[e]

o

Isolate PBMCs as described above.

Isolate T-cells from PBMCs using a pan-T-cell isolation kit (negative selection) to obtain a
pure population of T-cells.

e T-Cell Stimulation and Treatment:

o

o

o

o

[e]

o

Plate the isolated T-cells in a multi-well plate.

For conditional agonists like DSP107, co-culture with CD47-positive target cells is
necessary.

Provide a sub-optimal primary stimulation signal to induce 4-1BB expression. This is
typically done by coating the wells with a low concentration of an anti-CD3 antibody.

Add DSP107 or the 4-1BB agonist analog at various concentrations.
Include appropriate controls, such as an isotype control antibody.

Incubate the cells for 24-72 hours at 37°C.

e Analysis of T-Cell Activation:

[e]

Harvest the T-cells.

Stain the cells with fluorescently labeled antibodies against T-cell activation markers, such
as CD25 and CD69.

Analyze the cells by flow cytometry to determine the percentage of activated T-cells (e.g.,
CD25+/CD69+).

Supernatants can also be collected to measure cytokine production (e.g., IFN-y) by ELISA
as another indicator of T-cell activation.

Conclusion
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DSP107 represents a novel and promising approach in cancer immunotherapy by uniquely
combining the blockade of the CD47-SIRPa "don't eat me" signal with the conditional
costimulation of the 4-1BB pathway. This dual mechanism of action aims to orchestrate both
innate and adaptive anti-tumor immunity directly at the tumor site. The preclinical and early
clinical data for DSP107 suggest a favorable safety profile, particularly the lack of
hematological toxicities often associated with CD47-targeting agents, and encouraging anti-
tumor activity.

In comparison, single-agent CD47 inhibitors like magrolimab have shown promise but are
associated with on-target anemia and have faced challenges in demonstrating a survival
benefit in some late-stage trials. First-generation 4-1BB agonists such as urelumab have
demonstrated potent T-cell activation but are hampered by significant dose-limiting
hepatotoxicity. Utomilumab, a second-generation 4-1BB agonist, has a better safety profile but
has shown limited efficacy as a monotherapy.

The conditional activation of 4-1BB by DSP107, dependent on its binding to CD47 on tumor
cells, is a key differentiator that may enhance the therapeutic window by localizing the potent T-
cell costimulation to the tumor microenvironment. Further clinical investigation is warranted to
fully elucidate the therapeutic potential of DSP107 and to determine its optimal place in the
growing arsenal of cancer immunotherapies. The data and protocols presented in this guide
offer a foundational resource for researchers to further explore and compare these innovative
therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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